molecular formula C6H4FN3 B8120961 5-Amino-6-fluoropicolinonitrile

5-Amino-6-fluoropicolinonitrile

Cat. No.: B8120961
M. Wt: 137.11 g/mol
InChI Key: BVUHUXAROJJQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-fluoropicolinonitrile is a heterocyclic organic compound with the molecular formula C6H4FN3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5th position and a fluorine atom at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-fluoropicolinonitrile typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.

    Nitrile Formation: The nitrile group is generally introduced through a cyanation reaction, which can be performed using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-fluoropicolinonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-6-fluoropicolinonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoropicolinonitrile involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

    5-Chloro-6-fluoropicolinonitrile: Similar structure with a chlorine atom instead of an amino group.

    5-Amino-6-chloropicolinonitrile: Similar structure with a chlorine atom instead of a fluorine atom.

    5-Amino-6-methylpicolinonitrile: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: 5-Amino-6-fluoropicolinonitrile is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-amino-6-fluoropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUHUXAROJJQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.